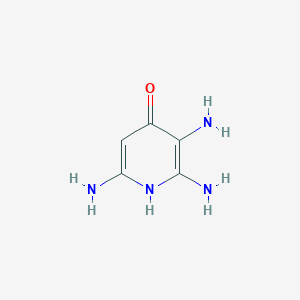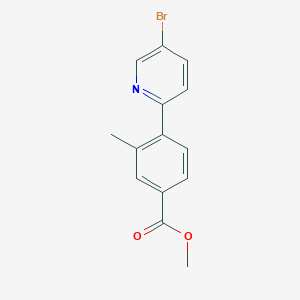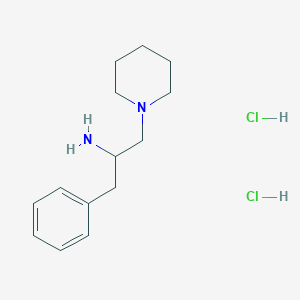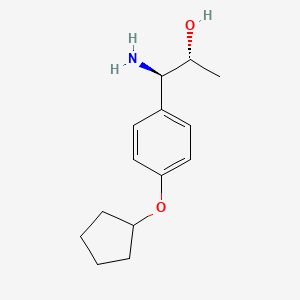![molecular formula C9H6ClNO2S B13033578 5-Chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13033578.png)
5-Chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: Methyl iodide and a base such as sodium hydride.
Step 3: Carboxylation
Reagents: Carbon dioxide and a suitable catalyst.
Conditions: High-pressure conditions to facilitate the carboxylation reaction.
Industrial Production Methods
Industrial production of 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions
-
Step 1: Formation of Thieno Ring
Reagents: 2-chloronicotinic acid, sulfur, and a base such as potassium carbonate.
Conditions: Heating the mixture under reflux conditions to promote cyclization.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
-
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out under acidic or basic conditions.
-
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions to prevent unwanted side reactions.
-
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Reagents: Nucleophiles such as amines or thiols.
Conditions: Carried out under mild to moderate conditions to ensure selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid has several scientific research applications, including:
-
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its unique structure allows for the exploration of various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
-
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties. It can be used in the synthesis of organic semiconductors or as a precursor for the fabrication of thin films.
-
Chemical Biology: The compound can be employed in chemical biology studies to investigate its interactions with biological macromolecules such as proteins and nucleic acids. This can provide insights into its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes such as cyclooxygenase or lipoxygenase, which are involved in the production of inflammatory mediators.
Receptors: It may also interact with receptors such as G-protein-coupled receptors or nuclear receptors, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
- 2-(methylthio)pyridine-3-carboxylic acid
Uniqueness
5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid is unique due to its specific thieno[2,3-c]pyridine core structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H6ClNO2S |
|---|---|
Molekulargewicht |
227.67 g/mol |
IUPAC-Name |
5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO2S/c1-4-5-2-7(10)11-3-6(5)14-8(4)9(12)13/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
PMNVLIXDOLXRNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=CN=C(C=C12)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate](/img/structure/B13033541.png)




